molecular formula C12H13NOS B14401447 4,6-Dimethyl-1-phenyl-2-thia-6-azabicyclo[2.2.0]hexan-5-one CAS No. 88295-98-1

4,6-Dimethyl-1-phenyl-2-thia-6-azabicyclo[2.2.0]hexan-5-one

Cat. No.: B14401447
CAS No.: 88295-98-1
M. Wt: 219.30 g/mol
InChI Key: YWQDELYBLRRYMB-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1-phenyl-2-thia-6-azabicyclo[2.2.0]hexan-5-one is an organic compound with a unique bicyclic structure. This compound is characterized by the presence of a thia-azabicyclohexane core, which includes sulfur and nitrogen atoms in its ring system. The compound’s distinct structure and functional groups make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-1-phenyl-2-thia-6-azabicyclo[2.2.0]hexan-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under specific conditions to form the thia-azabicyclohexane core.

    Introduction of functional groups: The methyl and phenyl groups are introduced through substitution reactions, often using reagents like methyl iodide and phenyl lithium.

    Oxidation and reduction steps: These steps are used to achieve the desired oxidation state of the compound. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1-phenyl-2-thia-6-azabicyclo[2.2.0]hexan-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-Dimethyl-1-phenyl-2-thia-6-azabicyclo[2.2.0]hexan-5-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1-phenyl-2-thia-6-azabicyclo[2.2.0]hexan-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-1-phenyl-2-thia-6-azabicyclo[2.2.0]hexan-4-one: Similar structure but with a different oxidation state.

    4,6-Dimethyl-1-phenyl-2-thia-6-azabicyclo[2.2.0]hexan-3-one: Another similar compound with variations in the position of functional groups.

Uniqueness

4,6-Dimethyl-1-phenyl-2-thia-6-azabicyclo[2.2.0]hexan-5-one is unique due to its specific functional groups and the position of these groups within the bicyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

88295-98-1

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

4,6-dimethyl-1-phenyl-2-thia-6-azabicyclo[2.2.0]hexan-5-one

InChI

InChI=1S/C12H13NOS/c1-11-8-15-12(11,13(2)10(11)14)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

YWQDELYBLRRYMB-UHFFFAOYSA-N

Canonical SMILES

CC12CSC1(N(C2=O)C)C3=CC=CC=C3

Origin of Product

United States

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